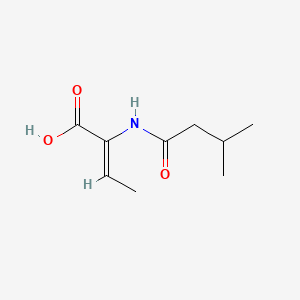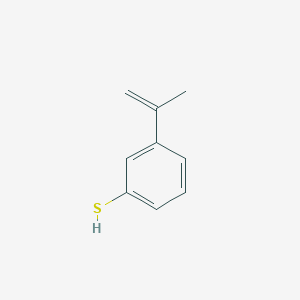
3-(Prop-1-en-2-yl)benzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-1-en-2-yl)benzene-1-thiol, also known as m-Cymenene, is an organic compound with the molecular formula C10H12S. It is a derivative of benzene, featuring a thiol group (-SH) attached to the benzene ring along with a prop-1-en-2-yl substituent. This compound is known for its distinctive odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)benzene-1-thiol typically involves the introduction of the thiol group to a benzene derivative. One common method is the nucleophilic substitution reaction where an alkyl halide reacts with a sulfur nucleophile such as hydrosulfide anion (HS-). The reaction conditions often require an excess of the nucleophile to prevent the formation of by-products like sulfides (R-S-R’) .
Industrial Production Methods
In industrial settings, the production of this compound can involve the use of thiourea as the nucleophile. The reaction proceeds through the formation of an intermediate alkyl isothiourea salt, which is then hydrolyzed to yield the desired thiol . This method is preferred due to its efficiency and the high yield of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Prop-1-en-2-yl)benzene-1-thiol undergoes various chemical reactions, including:
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Bromine (Br2) or iodine (I2) in an organic solvent.
Reduction: Zinc and hydrochloric acid (HCl).
Substitution: Nucleophiles like hydrosulfide anion (HS-) or thiourea in the presence of a base.
Major Products
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Prop-1-en-2-yl)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavors due to its distinctive odor.
Mecanismo De Acción
The mechanism of action of 3-(Prop-1-en-2-yl)benzene-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with various biomolecules, influencing their function. For example, it can interact with proteins by forming disulfide bridges, which can alter protein structure and activity . Additionally, the compound can undergo redox reactions, impacting cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Anethole: 1-Methoxy-4-(prop-1-enyl)benzene, used as a flavoring agent.
Estragole: 1-Methoxy-4-(1-propenyl)benzene, found in tarragon and basil.
m-Cymenene: 1-Methyl-3-(prop-1-en-2-yl)benzene, a structural isomer.
Uniqueness
3-(Prop-1-en-2-yl)benzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs like anethole and estragole. The thiol group allows for specific interactions with biomolecules, making it valuable in various applications .
Propiedades
Número CAS |
78943-78-9 |
|---|---|
Fórmula molecular |
C9H10S |
Peso molecular |
150.24 g/mol |
Nombre IUPAC |
3-prop-1-en-2-ylbenzenethiol |
InChI |
InChI=1S/C9H10S/c1-7(2)8-4-3-5-9(10)6-8/h3-6,10H,1H2,2H3 |
Clave InChI |
QGQZCYDJZFXPKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC(=CC=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


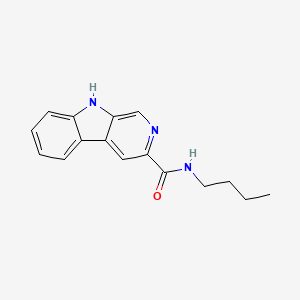
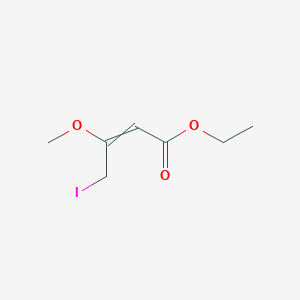

![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)


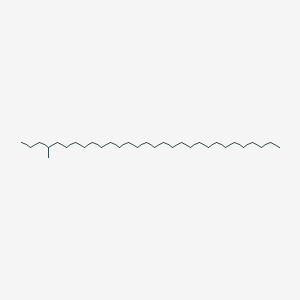
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)
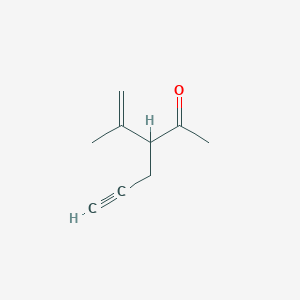
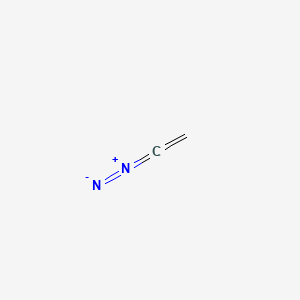

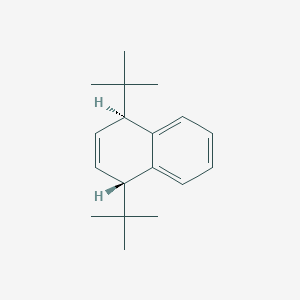
![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
